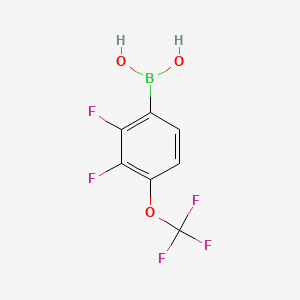

(2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid

CAS No.:

Cat. No.: VC13647705

Molecular Formula: C7H4BF5O3

Molecular Weight: 241.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BF5O3 |

|---|---|

| Molecular Weight | 241.91 g/mol |

| IUPAC Name | [2,3-difluoro-4-(trifluoromethoxy)phenyl]boronic acid |

| Standard InChI | InChI=1S/C7H4BF5O3/c9-5-3(8(14)15)1-2-4(6(5)10)16-7(11,12)13/h1-2,14-15H |

| Standard InChI Key | PZEDUBGEXJWKJW-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1)OC(F)(F)F)F)F)(O)O |

| Canonical SMILES | B(C1=C(C(=C(C=C1)OC(F)(F)F)F)F)(O)O |

Introduction

(2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative characterized by its unique substitution pattern, which includes difluoro and trifluoromethoxy groups on a phenyl ring. Boronic acids are widely studied in organic synthesis, medicinal chemistry, and material sciences due to their ability to form reversible covalent bonds with diols and other functional groups. This compound has potential applications in drug design, catalysis, and as a building block for advanced materials.

Synthesis

The synthesis of (2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid typically involves:

-

Halogenation: Introduction of fluorine atoms at specific positions on the phenyl ring.

-

Trifluoromethoxylation: Using reagents like trifluoromethyl ethers to attach the -OCF₃ group.

-

Boronic Acid Formation: Conversion of an aryl halide precursor into a boronic acid via palladium-catalyzed borylation or direct lithiation followed by reaction with boron reagents.

Synthetic Chemistry

This compound can serve as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex aromatic systems for pharmaceuticals or materials.

Material Science

The electron-withdrawing effects of fluorine and trifluoromethoxy groups make this compound a candidate for designing materials with high thermal stability or unique electronic properties.

Antibacterial Activity

Studies on related (trifluoromethoxy)phenylboronic acids revealed:

-

Limited activity against Escherichia coli but moderate activity against Bacillus cereus with MIC values around 125 µg/mL .

-

Docking studies suggest interactions with bacterial enzymes like leucyl-tRNA synthetase (LeuRS), although efficacy may vary based on substituent positioning .

Structural Insights

Single-crystal X-ray diffraction studies of similar compounds indicate:

-

Intramolecular hydrogen bonding stabilizes specific conformations in ortho-substituted derivatives.

-

Variations in bond angles and torsional strain due to steric effects from bulky substituents like -OCF₃ .

Limitations:

-

Lack of comprehensive biological data specific to (2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid.

-

Challenges in achieving high-yield synthesis due to steric hindrance from multiple substituents.

Future Directions:

-

Investigating enzyme inhibition profiles for potential therapeutic applications.

-

Exploring its role as a precursor in advanced material synthesis.

-

Conducting detailed physicochemical studies to optimize its use in catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume